8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazo[2,1-f]purine-dione class, characterized by a bicyclic purine core fused with an imidazole ring. Key structural features include:
- 1,6,7-Trimethyl groups: These enhance lipophilicity and may influence receptor binding kinetics.
- 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propyl substituent: A three-carbon chain links the core to a dihydroisoquinoline moiety, a structural motif associated with receptor affinity and phosphodiesterase (PDE) inhibition .
Properties
IUPAC Name |
6-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O2/c1-14-15(2)28-18-19(25(3)22(30)24-20(18)29)23-21(28)27(14)11-6-10-26-12-9-16-7-4-5-8-17(16)13-26/h4-5,7-8H,6,9-13H2,1-3H3,(H,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKMJGSJZKAYMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCN4CCC5=CC=CC=C5C4)N(C(=O)NC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer.
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3. Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket.
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways that this enzyme is involved in. The specific pathways and their downstream effects would require further investigation.
Biological Activity
The compound 8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , identified by its CAS number 923229-01-0 , is a complex organic molecule with potential therapeutic applications. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 420.5 g/mol . Its structure features a fused imidazo[2,1-f]purine core and a dihydroisoquinoline moiety which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N6O2 |
| Molecular Weight | 420.5 g/mol |
| CAS Number | 923229-01-0 |
The compound's biological activity is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a modulator of specific receptors or enzymes involved in cellular signaling pathways. For instance, compounds with similar structures have been shown to influence the activity of adenosine receptors and exhibit anti-inflammatory properties.
Pharmacological Effects
- Anti-inflammatory Activity : Studies suggest that derivatives of imidazo[2,1-f]purines can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This activity may be beneficial in conditions like rheumatoid arthritis or other inflammatory diseases.
- Neuroprotective Effects : The dihydroisoquinoline component is known for neuroprotective properties. Research has demonstrated that such compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.
- Anticancer Potential : Preliminary studies indicate that similar compounds may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms remain under investigation but may involve the modulation of signaling pathways related to cell survival.
Study 1: Anti-inflammatory Effects
A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of related compounds in vitro. The results showed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures, suggesting a potent anti-inflammatory action .
Study 2: Neuroprotection
Research conducted on neuroprotective agents indicated that compounds similar to this compound demonstrated significant neuroprotection in models of oxidative stress-induced neuronal injury . The mechanism was linked to the activation of survival pathways involving Bcl-2 family proteins.
Study 3: Anticancer Activity
In a recent investigation published in ACS Medicinal Chemistry Letters, derivatives were screened against various cancer cell lines. The results indicated that certain modifications to the imidazo[2,1-f]purine structure enhanced cytotoxicity against breast cancer cells while sparing normal cells .
Comparison with Similar Compounds
Structural Analogs with Modified Alkyl Chains and Isoquinoline Moieties
Compound 5 (8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione)
- Structural Differences: Longer butyl chain (vs. propyl in the target compound). 6,7-Dimethoxy groups on the dihydroisoquinoline ring.
- Biological Activity: High affinity for serotonin receptors (5-HT₁A, 5-HT₆, 5-HT₇) and dopamine D₂ receptors.
- Key Insight: The butyl chain and dimethoxy groups may enhance receptor selectivity and enzyme inhibition compared to shorter chains or non-methoxy-substituted analogs.
8-(2,3-Dimethylphenyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Structural Differences: 2,3-Dimethylphenyl substituent replaces the dihydroisoquinoline-propyl group. Additional 3-methylbutyl chain on the purine core.
- Implications: The aromatic phenyl group may alter solubility and receptor interaction profiles. No activity data provided, but molecular weight (407.52 g/mol) suggests moderate bioavailability .
Analogs with Varied 8-Substituents
8-(3-(1H-Imidazol-1-yl)propyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrazino[2,1-f]purine-2,4(1H,3H)-dione (Compound 44)
- Structural Differences: Imidazolyl-propyl substituent introduces a heteroaromatic group. Tetrahydropyrazino core replaces the imidazo-purine scaffold.
- Properties :
8-(2-(3-Fluorophenoxy)ethyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrazino[2,1-f]purine-2,4(1H,3H)-dione (Compound 48)
- Structural Differences: Fluorophenoxyethyl group introduces electron-withdrawing fluorine and ether linkage.
- Properties :
Analogs with Halogenated and Methoxy Substituents
8-(3-((3-Chloro-4-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Structural Differences: 3-Chloro-4-methoxyphenylamino group introduces halogen and methoxy substituents.
- Implications :
- The chloro group may enhance binding via halogen interactions.
- Methoxy group improves solubility compared to alkyl chains .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound to achieve optimal yield and purity?
Answer:
The synthesis of this compound typically involves multi-step routes, with critical optimization of reaction conditions and purification protocols. Key steps include:
- Coupling Reactions : Introducing the 3,4-dihydroisoquinolinylpropyl side chain via nucleophilic substitution or amination, using catalysts like triethylamine or palladium-based systems .
- Solvent Selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reaction efficiency, while ethanol or dichloromethane aids in intermediate purification .
- Temperature Control : Maintaining temperatures between 50–80°C minimizes side reactions during cyclization of the imidazo-purine core .
- Purification : Column chromatography (silica gel, gradient elution) or preparative HPLC is essential for isolating high-purity (>95%) product .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
